molecular formula C7H4ClIN2O B3295164 4-Chloro-3-iodo-1H-indazol-6-ol CAS No. 887569-84-8

4-Chloro-3-iodo-1H-indazol-6-ol

Cat. No.: B3295164
CAS No.: 887569-84-8
M. Wt: 294.48 g/mol
InChI Key: CXCPPMJDTPZXSU-UHFFFAOYSA-N
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Description

4-Chloro-3-iodo-1H-indazol-6-ol (CAS 887569-84-8) is a chemical building block with the molecular formula C7H4ClIN2O and a molecular weight of 294.48 g/mol . This compound features an indazole scaffold, a structure of significant interest in medicinal chemistry, particularly in the development of novel anti-cancer agents . Research indicates that indazole-based compounds can function as kinase inhibitors and have demonstrated potent in vitro antiproliferative activities against various cancer cell lines, including breast and lung cancer . As a key synthetic intermediate, this chloro- and iodo-substituted indazole is valuable for further functionalization through cross-coupling reactions and other synthetic transformations to create libraries of compounds for biological screening . The product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

4-chloro-3-iodo-2H-indazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClIN2O/c8-4-1-3(12)2-5-6(4)7(9)11-10-5/h1-2,12H,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXCPPMJDTPZXSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C(NN=C21)I)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClIN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.48 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-iodo-1H-indazol-6-ol typically involves the cyclization of ortho-substituted benzylidenehydrazines One common method includes the use of 2-fluorobenzaldehyde and hydrazine, which undergo cyclization to form the indazole core

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The use of transition metal catalysts, such as copper or palladium, can enhance the efficiency of the halogenation process.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-iodo-1H-indazol-6-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of dehalogenated products.

    Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of indazole oxides.

    Reduction: Formation of dehalogenated indazoles.

    Substitution: Formation of substituted indazoles with various functional groups.

Scientific Research Applications

Scientific Research Applications

4-Chloro-3-iodo-1H-indazol-6-ol is a versatile compound with applications spanning chemistry, biology, and medicine. Its uses include:

  • Chemistry As a building block for synthesizing complex heterocyclic compounds.
  • Biology For potential use as an enzyme inhibitor and for study in various biological pathways.
  • Medicine For potential anticancer, anti-inflammatory, and antimicrobial properties.

Synthesis and Preparation

The synthesis of indazole derivatives often involves transition metal-catalyzed reactions because of their efficiency and high yields. One method includes using 2-fluorobenzaldehyde and hydrazine, which undergoes cyclization to form the indazole core. For example, a Cu(OAc)2-catalyzed reaction can be used to form the N-N bond in the presence of oxygen as the terminal oxidant.

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is helpful to compare it with similar compounds:

CompoundKey FeaturesBiological Activity
1H-Indazol-6-OLLacks iodine and chlorine; different reactivityLower anticancer activity
3-Iodo-1H-indazol-6-OLContains iodine, lacks chlorine; altered propertiesVariable anticancer effects
3-Bromo-1H-indazol-6-OLContains bromine, lacks chlorineAlters chemical properties and applications compared to the iodo derivative

Antitumor Activity of 1H-indazole-3-amine Derivatives

A study on 1H-indazole-3-amine derivatives showed that introducing a chlorine atom can significantly lower inhibitory activity against K562 cells . However, when the R2 substituent contained a fluorine atom, the compound was significantly more active . One compound, 6o (R2= 4-CF3), exhibited a promising inhibitory effect against the K562 cell line with an IC50 value of 5.15 µM and showed great selectivity for normal cells (HEK-293, IC50= 33.2 µM) . Compound 6o was confirmed to affect apoptosis and cell cycle, possibly by inhibiting Bcl2 family members and the p53/MDM2 pathway in a concentration-dependent manner .

Mechanism of Action

The mechanism of action of 4-Chloro-3-iodo-1H-indazol-6-ol involves its interaction with specific molecular targets, such as kinases. The compound can inhibit the activity of these enzymes, leading to the modulation of various cellular pathways. This inhibition can result in the suppression of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 4-Chloro-3-iodo-1H-indazol-6-ol with structurally related indazole derivatives, focusing on substitution patterns, physicochemical properties, and biological activities.

2.1 Structural Analogues
Compound Name Substitution Pattern Key Features
This compound Cl (C4), I (C3), OH (C6) High halogen content; potential for halogen bonding and kinase inhibition.
3-Iodo-1H-indazole-6-ol I (C3), OH (C6) Reduced steric hindrance; simpler synthesis pathway .
4-Chloro-1H-indazol-6-ol Cl (C4), OH (C6) Lacks iodine; lower molecular weight; improved aqueous solubility.
5-Nitro-3-iodo-1H-indazol-6-ol NO₂ (C5), I (C3), OH (C6) Nitro group enhances electron-withdrawing effects; redox-active.
2.2 Physicochemical Properties
  • Molecular Weight: The iodine atom in this compound significantly increases its molecular weight (~323 g/mol) compared to non-iodinated analogs (e.g., 4-Chloro-1H-indazol-6-ol: ~184 g/mol).
  • Solubility : Hydroxyl and halogen groups create a balance between polar and hydrophobic interactions. The iodine atom may reduce aqueous solubility but enhance lipid membrane permeability.

Research Findings and Challenges

  • Crystallographic Analysis : Tools like SHELX and WinGX/ORTEP are essential for resolving the complex crystal structures of halogenated indazoles. For example, iodine’s large atomic radius complicates diffraction data interpretation, requiring high-resolution instrumentation.
  • Synthetic Complexity : Introducing iodine at C3 often requires harsh conditions (e.g., HI/H₂O₂), which can degrade sensitive functional groups like the hydroxyl at C5.
  • Toxicity Concerns: Iodinated compounds may exhibit off-target effects due to nonspecific interactions with proteins, necessitating detailed SAR (structure-activity relationship) studies.

Q & A

Q. What synthetic strategies are recommended for 4-Chloro-3-iodo-1H-indazol-6-ol, and how can reaction efficiency be optimized?

Methodological Answer: Synthesis of halogenated indazoles typically involves cyclocondensation of substituted hydrazines with carbonyl precursors. For this compound, a stepwise halogenation approach is advised:

Core Formation: Start with 6-hydroxyindazole, introducing chlorine via electrophilic substitution (e.g., using Cl₂ in acetic acid at 0–5°C).

Iodination: Use iodinating agents like N-iodosuccinimide (NIS) under acidic conditions (e.g., H₂SO₄) to selectively substitute the 3-position.
Optimization Tips:

  • Monitor reaction progress via TLC or HPLC to avoid over-halogenation.
  • Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) .

Q. How should researchers validate the purity and structural identity of this compound?

Methodological Answer: Combine spectroscopic and chromatographic techniques:

  • HPLC/GC-MS: Assess purity (>95%) using a C18 column (methanol/water mobile phase).
  • NMR: Confirm substitution patterns:
    • ¹H NMR: Look for aromatic protons at δ 7.2–8.5 ppm (split patterns indicate chloro/iodo substituents).
    • ¹³C NMR: Halogenated carbons show distinct shifts (e.g., C-I at ~90–100 ppm).
  • FT-IR: Hydroxyl stretch at ~3200–3400 cm⁻¹ and C-Cl/C-I vibrations at 550–750 cm⁻¹ .

Advanced Research Questions

Q. What crystallographic refinement protocols are critical for resolving structural ambiguities in this compound?

Methodological Answer: For X-ray diffraction studies:

Data Collection: Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K to minimize thermal motion artifacts.

Structure Solution: Employ direct methods (SHELXT) for phase determination.

Refinement: Apply SHELXL with anisotropic displacement parameters for heavy atoms (I, Cl). Address disorder using PART instructions and constrain hydroxyl hydrogen positions via DFIX.

Validation: Check for R-factor convergence (<0.05) and validate geometry with PLATON/CHECKCIF.
Note: Twinning or weak diffraction may require scaling with TWINABS or high-resolution synchrotron data .

Q. How can researchers reconcile contradictions between computational reactivity predictions and experimental outcomes for this compound?

Methodological Answer: Discrepancies often arise from solvent effects or unaccounted transition states:

DFT Adjustments: Re-optimize calculations (e.g., B3LYP/6-311+G(d,p)) with explicit solvent models (PCM or SMD).

Kinetic Analysis: Perform Eyring studies to compare theoretical vs. experimental activation energies.

Experimental Cross-Check: Use LC-MS to detect transient intermediates (e.g., iodonium ions) missed in simulations.
Case Example: If iodination yields deviate from predictions, explore alternative pathways (e.g., radical mechanisms) using EPR spectroscopy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Chloro-3-iodo-1H-indazol-6-ol
Reactant of Route 2
4-Chloro-3-iodo-1H-indazol-6-ol

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